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Compound of Interest

Compound Name: 5-Bromo-6-methylisoquinoline

Cat. No.: B1372690 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-
methylisoquinoline

This guide provides a comprehensive technical overview of 5-Bromo-6-methylisoquinoline, a

heterocyclic compound of significant interest to researchers in medicinal chemistry and

materials science. As a substituted isoquinoline, it represents a versatile scaffold, combining

the biologically relevant isoquinoline nucleus with the synthetic utility of a bromine handle. This

document synthesizes available data with established chemical principles to offer a robust

profile for professionals in drug development and scientific research.

Core Molecular Profile and Structural Attributes
5-Bromo-6-methylisoquinoline (CAS Number: 1146298-61-4) is an aromatic heterocyclic

compound.[1] The core structure consists of a fused benzene and pyridine ring, forming the

isoquinoline system. It is functionalized with a bromine atom at the C5 position and a methyl

group at the C6 position. This specific substitution pattern dictates its electronic properties,

reactivity, and potential for intermolecular interactions.

The key structural identifiers and fundamental properties are summarized below.
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Property Value Source

IUPAC Name 5-Bromo-6-methylisoquinoline -

CAS Number 1146298-61-4

Molecular Formula C₁₀H₈BrN [2]

Molecular Weight 222.08 g/mol

Canonical SMILES
CC1=C(C2=C(C=C1)N=CC=C

2)Br
[3]

InChI Key Not available -

Appearance
Expected to be a solid at room

temperature
[4]

Predicted Physicochemical Properties and Their
Implications
While extensive experimental data for this specific isomer is not widely published, reliable

computational models provide valuable predictions for its physicochemical behavior. These

parameters are critical for anticipating its handling, solubility, and pharmacokinetic profile in

drug discovery contexts.

Predicted Property Value
Significance in Research &
Development

Boiling Point 327.7 ± 22.0 °C [5]

Density 1.488 ± 0.06 g/cm³ [5]

pKa (of conjugate acid) 4.98 ± 0.21 [5]

LogP 3.306 [3]

Expert Insights:
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pKa: The predicted pKa of ~4.98 suggests that the isoquinoline nitrogen is weakly basic.[5]

This is a crucial parameter for drug development, as it influences the compound's ionization

state at physiological pH (7.4). A significant portion of the molecule will be protonated in

acidic environments like the stomach, affecting its absorption and distribution.

LogP: A LogP value of approximately 3.3 indicates a high degree of lipophilicity.[3] This

suggests good permeability across cell membranes but may also imply poor aqueous

solubility, potentially requiring formulation strategies to improve bioavailability. It also points

to a higher risk of non-specific binding to proteins and tissues.

Spectroscopic Characterization: An Anticipated
Profile
The definitive identification of 5-Bromo-6-methylisoquinoline relies on a combination of

spectroscopic techniques. Based on its structure, the following spectral characteristics are

expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons and the methyl group. The protons on the pyridine ring (C1-H, C3-H, C4-H) and the

benzene ring (C7-H, C8-H) will appear in the aromatic region (typically δ 7.0-9.0 ppm). The

methyl protons will present as a sharp singlet around δ 2.4-2.6 ppm. The precise chemical

shifts and coupling constants will be influenced by the electron-withdrawing effect of the

bromine and the nitrogen atom.

¹³C NMR: The carbon spectrum will display ten signals corresponding to the ten carbon

atoms in the molecule. The carbons bonded to the electronegative bromine and nitrogen

atoms will be shifted downfield.

Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental

composition. The key feature in the mass spectrum will be the isotopic pattern of the molecular

ion peak due to the presence of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and
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⁸¹Br, in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity at m/z

values corresponding to [C₁₀H₈⁷⁹BrN]⁺ and [C₁₀H₈⁸¹BrN]⁺.

Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present. Key expected

absorption bands include:

~3050-3100 cm⁻¹: Aromatic C-H stretching.

~1620, 1580, 1480 cm⁻¹: C=C and C=N stretching vibrations characteristic of the

isoquinoline ring system.

~1380 cm⁻¹: C-H bending of the methyl group.

~550-750 cm⁻¹: C-Br stretching.

Synthesis and Chemical Reactivity
Proposed Synthetic Pathway
While a specific documented synthesis for 5-Bromo-6-methylisoquinoline is not readily

available in the literature, a plausible route can be designed based on established isoquinoline

chemistry. A common approach involves the construction of the 6-methylisoquinoline core

followed by regioselective bromination.

Step 1: Isoquinoline Core Synthesis

Step 2: Regioselective Bromination

3-Methylphenethylamine
(or similar precursor) 6-Methylisoquinoline

Bischler-Napieralski
or Pictet-Spengler

Reaction 5-Bromo-6-methylisoquinoline

N-Bromosuccinimide (NBS)
Conc. H₂SO₄, low temp.

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 5-Bromo-6-methylisoquinoline.
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Causality Behind Experimental Choices: The synthesis of substituted isoquinolines like 5-

bromoisoquinoline often employs N-bromosuccinimide (NBS) in concentrated sulfuric acid.[6][7]

This method is effective for the electrophilic bromination of the electron-rich benzene ring of the

isoquinoline system. The reaction is typically conducted at low temperatures (e.g., -20°C to

0°C) to control the regioselectivity and prevent the formation of undesired isomers, such as 8-

bromoisoquinoline.[7] The strong acid protonates the isoquinoline nitrogen, deactivating the

pyridine ring towards electrophilic attack and directing the bromination to the benzene ring.

Key Reactive Sites and Potential Applications
The structure of 5-Bromo-6-methylisoquinoline offers multiple handles for chemical

modification, making it a valuable building block in synthetic chemistry.

Caption: Key reactive sites on the 5-Bromo-6-methylisoquinoline scaffold.

The Bromine Atom: This is the most versatile functional group for derivatization. It is an ideal

substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Heck,

Sonogashira), allowing for the introduction of a wide range of aryl, alkyl, and alkyne

substituents. This is a cornerstone of modern drug discovery for exploring structure-activity

relationships (SAR).

The Isoquinoline Nitrogen: As a weak base, the nitrogen atom can be protonated to form

salts, which is often used to improve the solubility and handling of drug candidates. It can

also be alkylated to form quaternary isoquinolinium salts.

The Aromatic System: The isoquinoline ring itself is a privileged scaffold found in many

natural products and pharmaceuticals. Its flat, aromatic nature allows it to participate in π-

stacking interactions with biological targets like enzymes and DNA.

Protocols for Experimental Verification
To ensure scientific integrity, predicted properties must be validated experimentally. The

following are standardized protocols for determining key physicochemical parameters.

Protocol 1: Melting Point Determination
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Sample Preparation: Place a small amount (1-2 mg) of dry, crystalline 5-Bromo-6-
methylisoquinoline into a capillary tube, sealed at one end. Tap the tube gently to pack the

sample to a height of 2-3 mm.

Apparatus Setup: Place the capillary tube into a calibrated melting point apparatus.

Measurement: Heat the sample rapidly to about 15-20°C below the expected melting point,

then reduce the heating rate to 1-2°C per minute.

Data Recording: Record the temperature range from the appearance of the first liquid droplet

to the complete liquefaction of the sample. This range represents the melting point. A narrow

range (<2°C) is indicative of high purity.

Protocol 2: Aqueous Solubility Assessment
(Thermodynamic Method)

Sample Preparation: Add an excess amount of the solid compound to a known volume of

phosphate-buffered saline (PBS, pH 7.4) in a sealed glass vial.

Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-

48 hours to ensure equilibrium is reached.

Phase Separation: Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15

minutes) to pellet the excess solid.

Quantification: Carefully remove an aliquot of the clear supernatant. Dilute the aliquot with an

appropriate solvent (e.g., methanol or acetonitrile) and determine the concentration of the

dissolved compound using a calibrated analytical method, such as High-Performance Liquid

Chromatography (HPLC) with UV detection.

Validation: The presence of solid material at the end of the experiment confirms that a

saturated solution was achieved.

Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for 5-Bromo-6-methylisoquinoline is not

publicly available, data from structurally related bromo-aromatic and heterocyclic compounds
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suggest a set of necessary precautions.

GHS Hazard Classification (Anticipated):

Acute Toxicity, Oral (Category 4)[8]

Skin Corrosion/Irritation (Category 2)[9]

Serious Eye Damage/Eye Irritation (Category 2)[8]

Specific target organ toxicity — single exposure (Category 3), Respiratory system[9]

Handling Recommendations:

Always handle this compound in a well-ventilated chemical fume hood.

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety

glasses with side shields, and nitrile gloves.

Avoid inhalation of dust and contact with skin and eyes.[9]

Ensure that eyewash stations and safety showers are readily accessible.[8]

Storage:

Store in a tightly sealed container in a cool, dry, and dark place.[4] Inert atmosphere

storage is recommended to prevent degradation.

Conclusion
5-Bromo-6-methylisoquinoline is a promising chemical entity with significant potential as a

synthetic intermediate. Its physicochemical properties, characterized by moderate basicity and

high lipophilicity, provide a foundation for its application in the rational design of new

therapeutic agents and functional materials. The presence of a reactive bromine atom is a key

feature, enabling extensive chemical diversification through modern cross-coupling

methodologies. This guide provides the foundational knowledge and experimental framework

necessary for researchers to effectively utilize this compound in their scientific endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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Phone: (601) 213-4426
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